molecular formula C18H16F3N5OS B2427979 N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396757-72-4

N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2427979
CAS No.: 1396757-72-4
M. Wt: 407.42
InChI Key: LAEGTONRCVPBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a quinazoline core with a trifluoromethyl group and a benzo[c][1,2,5]thiadiazole moiety

Properties

IUPAC Name

N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5OS/c19-18(20,21)16-11-3-1-2-4-12(11)23-15(24-16)7-8-22-17(27)10-5-6-13-14(9-10)26-28-25-13/h5-6,9H,1-4,7-8H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEGTONRCVPBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC4=NSN=C4C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an appropriate diamine and a carbonyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Attachment of the Benzo[c][1,2,5]thiadiazole Moiety: This step involves coupling the quinazoline derivative with a benzo[c][1,2,5]thiadiazole precursor under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a trifluoromethyl group and a benzo[c][1,2,5]thiadiazole moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug development. Its IUPAC name is N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide.

Anticancer Activity

Research indicates that quinazoline derivatives, including those similar to this compound, exhibit broad-spectrum anticancer properties. The compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth mechanisms .

Case Study:
A study involving quinazoline derivatives demonstrated their ability to inhibit tumor necrosis factor alpha (TNF-α), a key player in inflammation and cancer progression. The synthesized compounds were tested for cytotoxicity and showed promising results against multiple tumor subtypes .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Preliminary studies indicate that derivatives of thiadiazoles can possess significant antibacterial potency against strains resistant to conventional antibiotics .

Case Study:
A series of thiazole derivatives were reported to show enhanced antibacterial activity compared to standard treatments like ampicillin and streptomycin. This suggests that the incorporation of thiadiazole motifs may enhance the antimicrobial efficacy of compounds like this compound .

Material Science Applications

Beyond biological applications, the compound's unique chemical structure lends itself to potential uses in material science. Its ability to form stable complexes with metals can be exploited in developing new materials for electronic applications.

Coordination Chemistry

The presence of nitrogen and sulfur atoms allows for coordination with various metal ions. This property can be utilized in creating novel catalysts or sensors for detecting environmental pollutants.

Summary of Findings

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis; inhibits TNF-α production; effective against various cancers ,
Antimicrobial ActivityExhibits antibacterial properties; more potent than traditional antibiotics
Material SciencePotential for coordination with metals; applications in sensors and catalysts ,

Mechanism of Action

The mechanism of action of N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in multiple scientific fields.

Biological Activity

N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes both a quinazoline and a thiadiazole moiety. Its molecular formula is C16H16F3N5SC_{16}H_{16}F_3N_5S, and it has a molecular weight of approximately 389.39 g/mol. The presence of the trifluoromethyl group is notable for enhancing biological activity through increased lipophilicity and potential interactions with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of similar compounds containing quinazoline and thiadiazole derivatives. For instance, heterocyclic compounds have shown promising antiviral activity against various viruses. In particular, derivatives with structural similarities to our compound have been evaluated for their effectiveness against Hepatitis B Virus (HBV) and other viral infections:

  • Case Study : A series of thiazolylbenzimidazole derivatives demonstrated significant antiviral activity against HBV in HepG2 cells, suggesting that structural modifications can lead to enhanced efficacy in antiviral applications .

Antimicrobial Activity

Compounds derived from quinazoline structures have also exhibited antimicrobial properties. Research indicates that various derivatives show potent activity against bacteria such as Staphylococcus aureus and Escherichia coli:

  • Case Study : A study on thiazole-containing compounds revealed that they possess antibacterial potency superior to standard antibiotics like ampicillin . This suggests that the incorporation of thiadiazole in our compound may similarly enhance antimicrobial activity.

Anticancer Activity

The anticancer potential of quinazoline derivatives has been widely studied. Compounds similar to this compound have shown selective cytotoxicity towards cancer cell lines:

  • Research Findings : In vitro studies demonstrated that certain quinazoline-based compounds inhibited cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in viral replication or bacterial growth.
  • Receptor Modulation : It could modulate receptors associated with inflammatory pathways or cancer cell signaling.

Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralEffective against HBV and other viruses
AntimicrobialPotent against S. aureus, better than ampicillin
AnticancerInduces apoptosis in cancer cell lines

Q & A

Q. What are the critical parameters for synthesizing this compound with high purity?

The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Optimal ranges vary by step (e.g., reflux for cyclization steps, room temperature for coupling reactions) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in heterocyclic ring formation, while ethanol/water mixtures aid in purification .
  • Catalysts : Copper(I) iodide or triethylamine for click chemistry or coupling reactions . Key validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC .

Q. How is the molecular structure of this compound confirmed?

A combination of spectroscopic and analytical techniques is essential:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., trifluoromethyl groups show distinct ¹⁹F coupling) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydroquinazolin-2-yl moiety .

Q. What structural features influence its biological activity?

Key pharmacophores include:

  • Tetrahydroquinazolin-2-yl core : Enhances binding to ATP-binding pockets in kinases .
  • Trifluoromethyl group : Improves metabolic stability and membrane permeability .
  • Benzo[c][1,2,5]thiadiazole : Contributes to π-π stacking interactions with aromatic residues in target proteins .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce false positives .
  • Compound stability : Perform stability studies under assay conditions (pH, temperature) using LC-MS to detect degradation products .
  • Cellular vs. enzymatic assays : Compare IC₅₀ values in both systems to identify off-target effects .

Q. What strategies optimize SAR studies for derivatives of this compound?

Focus on systematic modifications:

  • Core substitutions : Replace the trifluoromethyl group with -CF₂H or -OCF₃ to evaluate steric/electronic effects .
  • Side-chain variations : Introduce alkyl or aryl groups on the ethyl linker to modulate lipophilicity (logP) .
  • Bioisosteres : Substitute benzo[c][1,2,5]thiadiazole with benzothiazole or quinoxaline to assess target selectivity . Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes before synthesis .

Q. How can low yields in multi-step syntheses be troubleshooted?

Common issues and solutions:

  • Intermediate purification : Use flash chromatography after each step to remove byproducts (e.g., unreacted starting materials) .
  • Side reactions : Add scavengers (e.g., molecular sieves) to absorb reactive intermediates in coupling steps .
  • Scale-up challenges : Optimize microwave-assisted synthesis for time-sensitive steps (e.g., cyclization) .

Methodological Tables

Q. Table 1: Comparative Synthesis Conditions

StepSolventTemperature (°C)CatalystYield (%)Purity (HPLC)Reference
CyclizationDMF110 (reflux)CuI6597
Amide CouplingAcetonitrile25EDC/HOBt7895
PurificationEthanol/H₂O0 (recrystallize)None9099

Q. Table 2: Structural Modifications and Bioactivity

Modification SiteDerivativeIC₅₀ (Kinase A)LogPReference
Trifluoromethyl-CF₂H12 nM2.1
Ethyl Linker-CH₂Ph45 nM3.8
Thiadiazole CoreBenzothiazole210 nM2.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.